molecular formula C17H21N3O3S B2891579 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1705094-99-0

3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2891579
CAS No.: 1705094-99-0
M. Wt: 347.43
InChI Key: VMJHRTGTXPPXTP-UHFFFAOYSA-N
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Description

3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound featuring a unique combination of furan, thiazepane, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-yl and thiazepane intermediates, followed by their coupling with a pyrimidinone derivative.

    Synthesis of Furan-2-yl Intermediate: The furan ring can be synthesized via the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Formation of Thiazepane Ring: The thiazepane ring is formed through the reaction of a suitable amine with a thioamide, followed by cyclization.

    Coupling Reaction: The furan-2-yl and thiazepane intermediates are then coupled with a pyrimidinone derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.

    Substitution: The pyrimidinone moiety can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidizing the furan ring.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the thiazepane ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyrimidinone ring.

Major Products

    Oxidation: Furanones

    Reduction: Thiazolidine derivatives

    Substitution: Amino or thio-substituted pyrimidinones

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the furan and thiazepane rings, which are known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as an antimicrobial or anticancer agent. The combination of different heterocyclic rings may enhance its ability to interact with multiple biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one would depend on its specific biological target. Generally, compounds with furan and thiazepane rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrimidinone moiety may also contribute to binding interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol.

    Thiazepane Derivatives: Compounds such as 1,4-thiazepane and its substituted derivatives.

    Pyrimidinone Derivatives: Compounds like 4-hydroxy-2-methylpyrimidine and 5,6-dimethylpyrimidin-4(3H)-one.

Uniqueness

The uniqueness of 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one lies in its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-13(2)18-11-20(17(12)22)10-16(21)19-6-5-15(24-9-7-19)14-4-3-8-23-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJHRTGTXPPXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(SCC2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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